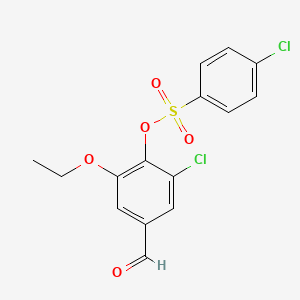
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hydrogen-Bond and Halogen-Bond Interactions
Research by Andleeb et al. (2018) investigates the noncovalent interactions in supramolecular architectures through the study of 2- and 4-formylphenyl 4-substituted benzenesulfonates. This work highlights the importance of halogen-bonding interactions in rationalizing solid-state crystal structures, employing density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces to analyze these interactions. Such studies are crucial for understanding molecular assembly and designing new materials with desired properties (Andleeb et al., 2018).
Crystal Structure Analysis for Preferential Enrichment
Takahashi et al. (2001) have determined the crystal structures of various sulfonate compounds to explore their potential for preferential enrichment, a process significant in the development of chiral drugs and materials. Such structural insights contribute to the understanding of how chemical modifications affect molecular arrangements and their implications for material properties and drug development (Takahashi et al., 2001).
Organo-Mineral Hybrid Nanomaterials
Lakraimi et al. (2006) focused on the intercalation of 4-Chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides (LDHs), creating new stable hybrid nanostructured materials. This research signifies the potential of these materials in various applications, including catalysis, drug delivery, and environmental remediation (Lakraimi et al., 2006).
Nonlinear Optical Properties
Umezawa et al. (2005) synthesized and investigated the properties of phenylethynylpyridinium derivatives, including their crystal structures and second-order nonlinear optical properties. This research contributes to the development of materials for optical and electronic applications, highlighting the potential of sulfonate derivatives in advancing technologies related to photonics and electronics (Umezawa et al., 2005).
Aryne Precursors for Organic Synthesis
Muraca and Raminelli (2020) developed a class of aryne precursors, including 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, for the formation of arynes under mild conditions. This work provides valuable insights into aryne generation mechanisms and their application in the total synthesis of complex organic molecules, such as aporphine (Muraca & Raminelli, 2020).
Safety and Hazards
properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O5S/c1-2-21-14-8-10(9-18)7-13(17)15(14)22-23(19,20)12-5-3-11(16)4-6-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMGOFSIOQBQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

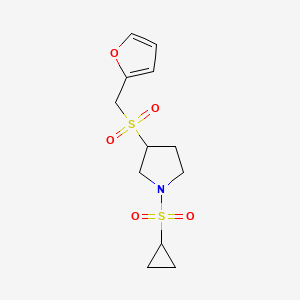
![N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2639527.png)
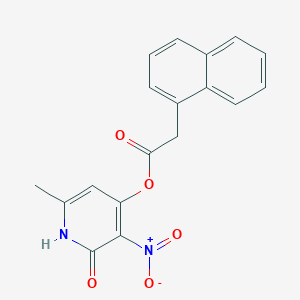
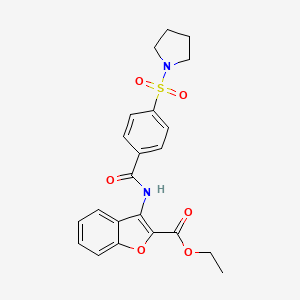
![3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine](/img/structure/B2639534.png)
![(E)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2639535.png)
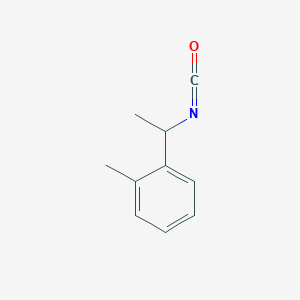
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)
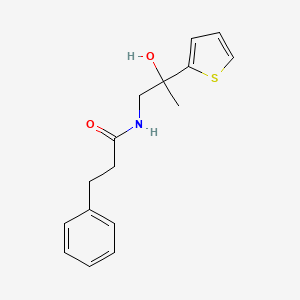
![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)
